molecular formula C24H23N5O2 B11829827 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-

1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-

Cat. No.: B11829827
M. Wt: 413.5 g/mol
InChI Key: ZIYCMWSAXJKKHX-GOSISDBHSA-N
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Description

1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse biological and medicinal properties, including antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- can be achieved through several methods:

Various catalysts, such as sodium ascorbate, [HMIM]C(NO2)3, CPS-CDMNPs, NiFe2O4 nanoparticles, and Glu.@Fe3O4, have been used to enhance the efficiency of these reactions .

Chemical Reactions Analysis

1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using various oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and mechanisms.

    Medicine: Due to its potential medicinal properties, it is investigated for its use in developing new drugs for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- can be compared with other pyrazole derivatives, such as:

The uniqueness of 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- lies in its specific substituents, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C24H23N5O2/c1-2-22(30)28-14-6-7-18(16-28)29-24(26)21(15-25)23(27-29)17-10-12-20(13-11-17)31-19-8-4-3-5-9-19/h2-5,8-13,18H,1,6-7,14,16,26H2/t18-/m1/s1

InChI Key

ZIYCMWSAXJKKHX-GOSISDBHSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N

Origin of Product

United States

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